1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5-thione
Description
1,2,3,4,10,11-Hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5-thione is a spirocyclic compound featuring a fused benzo[c]pyrano[3,2-g]chromene core and a cyclohexane ring connected via a spiro junction. The presence of a thione (-C=S) group at position 5 distinguishes it from structurally related oximes, imines, or ketones.
Properties
IUPAC Name |
spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2S/c24-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)23-18(14)13-19(17)22-20/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCZDDLLKBJZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=S)C5=C4CCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2,3,4,10,11-Hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5-thione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that is characteristic of various biologically active molecules. Its unique configuration may contribute to its interaction with biological targets.
Biological Activities
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.
Anticancer Potential
Preliminary studies have suggested that spiro[benzo[c]pyrano] compounds can inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, a study highlighted that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Effects
The compound has shown promise against various microbial strains. In vitro assays revealed that similar spiro compounds possess antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, which can alter metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : There is evidence suggesting that these compounds can bind to specific receptors involved in cell signaling and proliferation.
Case Studies
- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines (e.g., MCF-7 for breast cancer), spiro compounds demonstrated IC50 values indicating potent cytotoxicity. The studies suggested that the mechanism involved the induction of oxidative stress leading to cell death .
- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of related compounds found significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential for therapeutic applications .
Data Table: Biological Activities Summary
Scientific Research Applications
The compound 1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5-thione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and materials science, while also providing insights from case studies and relevant literature.
Properties
The unique structural features of this compound suggest it may exhibit interesting pharmacological properties. Its thione group can participate in various chemical reactions, making it a versatile candidate for drug development.
Medicinal Chemistry
The primary application of This compound lies in its potential as a therapeutic agent. The following are notable areas of research:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds with similar structures. For instance, derivatives containing thione groups have shown significant activity against various bacterial strains. A study highlighted that thione derivatives exhibited better efficacy against Gram-positive bacteria compared to Gram-negative ones, indicating potential for development into antimicrobial agents .
Anticancer Properties
Research has also focused on the anticancer potential of spiro compounds. Some derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds structurally related to the target molecule were tested against human cancer cell lines such as HCT116 and MCF7, showing promising results in inhibiting cell proliferation .
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of spiro compounds. Some studies suggest that similar structures can modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This property could be beneficial in treating neurodegenerative diseases .
Materials Science
Beyond medicinal applications, the compound may have utility in materials science:
Polymer Chemistry
The incorporation of spiro compounds into polymer matrices can enhance their mechanical properties and thermal stability. Research indicates that these compounds can serve as effective cross-linking agents in polymer synthesis, potentially leading to the development of novel materials with improved performance characteristics.
Photonic Applications
The unique optical properties associated with chromene structures suggest potential applications in photonics. Compounds like This compound could be explored for use in light-emitting devices or sensors due to their ability to absorb and emit light at specific wavelengths.
Case Study 1: Antimicrobial Evaluation
A series of thione derivatives were synthesized and evaluated for antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that thione-containing compounds may serve as leads for new antimicrobial agents .
Case Study 2: Anticancer Screening
In vitro studies conducted on a library of spiro compounds revealed that specific analogs showed selective cytotoxicity towards breast cancer cells (MCF7). The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways. This study underscores the potential for these compounds to be developed into targeted cancer therapies .
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is dominated by its thione group and spirocyclic framework. Key mechanistic insights include:
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Nucleophilic attack : The thione group facilitates reactions with electrophiles or nucleophiles, enabling functional group interconversions (e.g., oxidation, alkylation).
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Cyclization pathways : Acid-catalyzed formation of intermediates (e.g., N-acyliminium ions) followed by cyclization via endo or exo transition states .
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Stereoselectivity : Chiral centers in the spirocyclic system dictate diastereoselectivity, often guided by catalysts like l-proline .
| Mechanistic Step | Description | Key Influencing Factors |
|---|---|---|
| Formation of N-acyliminium ion | Generated from urea/thiourea and aldehydes | Acidic conditions, hydrogen bonding |
| Cyclization via endo/exo paths | Determines stereochemical outcomes | Catalyst type (e.g., l-proline), steric effects |
Comparison with Analogous Compounds
Structural analogs differ primarily in functional groups and substitution patterns:
| Compound | Functional Group | Key Structural Features |
|---|---|---|
| Target compound | Thione (–S=) | Spirocyclic benzo[c]pyrano-cyclohexane |
| 5H-spiro[benzo[c]pyrano]-dione | Dione (–O=) | Similar spiro structure, oxygens instead of sulfur |
| 4'-tert-butyl derivative | Ketone (–O=) | Tert-butyl substitution affects reactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro Pyrano-Chromene Derivatives with Oxime/Imine Substituents
Several analogs replace the thione group with oxime or imine moieties, altering reactivity and biological activity:
- Oxime derivatives (e.g., ) are often intermediates in synthesizing more complex molecules, while thiones may exhibit unique stability under physiological conditions .
Spiro Indanone-Fused Pyrano[3,2-c]Chromenes
Compounds like those in and feature an indanone moiety fused to pyrano-chromene, differing in ring fusion but retaining spirocyclohexane architecture:
- Structural Impact: The indanone moiety introduces additional rigidity and electron-withdrawing effects, enhancing anticancer potency . The benzo[c]pyrano-chromene core in the target compound may offer distinct π-π stacking interactions, though biological data are lacking.
Spiro Benzo[c]Azepine and Pyrano-Indol Derivatives
- Spiro Benzo[c]Azepines (): Feature a seven-membered azepine ring instead of pyrano-chromene. Demonstrated PARP inhibitory activity, highlighting the role of nitrogen-containing heterocycles in DNA repair targeting .
- Spiro Pyrano-Indols (): Example: Cebranopadol (spiro[cyclohexane-1,1′(3’H)-pyrano[3,4-b]indol]) is a µ-opioid receptor agonist. The indol substituent enables CNS penetration, contrasting with the chromene-based target compound’s undefined pharmacokinetics .
Substituent Effects on Physical Properties
Data from and reveal how substituents influence melting points and solubility:
| Compound Type | Substituent | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Nitro-oxime spiro derivatives | -NO₂, -NCH₃ | 280–298 | 72–80 | |
| Alkyl-thione derivatives | -Butyl, -C=S | Not reported | Not reported |
- Thione derivatives may exhibit lower solubility in polar solvents compared to oximes due to reduced hydrogen-bonding capacity.
Q & A
Q. Basic
- IR spectroscopy : Identifies thione (C=S, ~1200–1050 cm⁻¹) and spirocyclic ether (C-O, ~1250 cm⁻¹) groups. For example, IR data for similar spiro compounds show distinct carbonyl/thione peaks .
- NMR spectroscopy : ¹H/¹³C NMR resolves cyclohexane and chromene ring protons, with spiro junction carbons appearing as distinct singlets. Coupling constants help confirm stereochemistry .
- Mass spectrometry : ESI+ or EI-MS confirms molecular weight (e.g., m/z 278 [M+H]⁺ for a related spiroimidazo-pteridine) .
How can reaction conditions be optimized to improve thione moiety yield?
Q. Advanced
- Microwave irradiation : Enhances reaction kinetics, achieving >80% yield in 10 minutes vs. <60% via reflux .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol minimizes side reactions .
- Reagent stoichiometry : Excess Lawesson’s reagent (1.2–1.5 eq.) ensures complete thiocarbonyl conversion .
How to resolve contradictions in spectral data during structural elucidation?
Q. Advanced
- Cross-verification : Compare IR, NMR, and MS data with analogs. For instance, conflicting carbonyl vs. thione IR peaks can be resolved by correlating with thiourea reaction pathways .
- X-ray crystallography : Resolves ambiguous spiro junction configurations, as demonstrated for 5-methylspiro[indoline-3,7′-pyrano]di-benzopyran derivatives .
- Computational modeling : DFT calculations predict NMR/IR spectra to validate experimental data .
What intermediates are pivotal in synthesizing this spiro compound?
Q. Basic
- Cyclohexanone derivatives : Serve as spiro-head precursors (e.g., compound 4 in ).
- Aminomethyl intermediates : Enable cyclization, as seen in N4-(1-(aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine .
- Thiohydantoin analogs : Key for thione functionalization .
What strategies effectively analyze the spiro junction’s stereochemistry?
Q. Advanced
- NOESY NMR : Detects spatial proximity between cyclohexane and chromene protons .
- Chiral chromatography : Separates enantiomers using cellulose-based columns .
- Vibrational circular dichroism (VCD) : Differentiates diastereomers via C-S/C-O bond vibrations .
How is purity assessed post-synthesis?
Q. Basic
- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes byproducts .
- Recrystallization : Pyridine-water mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify >95% purity .
What computational methods support structural analysis?
Q. Advanced
- Molecular dynamics simulations : Predict solubility (logP) and stability using Crippen/McGowan parameters .
- Docking studies : Evaluate binding to biological targets (e.g., β-glucuronidase) based on analog data .
- Crystallographic software : Refine X-ray data (e.g., SHELX for spirocyclic systems) .
What physical properties are documented for this compound?
Q. Basic
- Melting point : 260–263°C (similar spiro-thienopyrimidines) .
- Solubility : Low in water (logP ~4.07), soluble in DMSO and DMF .
- Molecular weight : ~336–350 g/mol (analogs in ).
How to evaluate biological activity using structural analogs?
Q. Advanced
- β-Glucuronidase inhibition assays : Test analogs with dichlorinated cyclohexane-chromene moieties (IC₅₀ ~10 µM) .
- Anticancer screening : MTT assays on spiro-pyrano-chromenes with IC₅₀ <50 µM against HeLa cells .
- Enzyme kinetics : Measure Ki values for thione-containing inhibitors using Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
